锂锰镍氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium manganese nickel oxide is a cathode material that can be charged at high voltage. Due to the high potential, the material has a higher energy density compared to lithium cobalt oxide and lithium iron phosphate .

Synthesis Analysis

The development of the layered lithium nickel manganese oxide cathode materials is reviewed from synthesis method, coating, doping to modification, lithium-rich materials, nanostructured materials, and so on, which can make electrochemical performance better .Molecular Structure Analysis

Layered structural lithium metal oxides with rhombohedral α-NaFeO2 crystal structure have been proven to be particularly suitable for application as cathode materials in lithium-ion batteries .Chemical Reactions Analysis

Manganese–nickel bimetallic oxide electrocatalyzing redox reactions of lithium polysulfides in lithium–sulfur batteries . The reaction kinetics of LiNiO2 formation are satisfactorily expressed by the Brounshtein–Ginstling model, and the activation energy of the formation process is estimated to be 76.1 kJ mol−1 .Physical and Chemical Properties Analysis

Lithium nickel manganese oxides are promising, inexpensive, nontoxic, and have high thermal stability; thus, they are extensively studied as alternative cathode electrode materials to the commercial LiCoO2 electrode .科学研究应用

高性能锂离子电池

LMNO 作为锂离子电池的一种有前景的正极材料,因其高比容量和能量密度而备受关注 {svg_1}. 尤其是在追求碳中和目标的过程中,它可以为开发更高效的储能装置提供可能。 LMNO 的阴离子和阳离子氧化还原活性使其具有高比容量,这对高性能电池至关重要 {svg_2}.

表面改性以改善电化学性能

表面改性策略,例如硫酸锂涂层,已被用于增强 LMNO 正极材料的电化学性能 {svg_3}. 这种方法可以提高放电比容量并改善循环稳定性,这对锂离子电池的寿命和效率至关重要 {svg_4}.

固体氧化物燃料电池

LMNO 由于其电子导电性,被应用于固体氧化物燃料电池的阴极 {svg_5}. 这些燃料电池是清洁能源转换技术的关键,使用 LMNO 可以提高其性能和耐用性。

一次和二次锂电池

该化合物已被用作一次(单次放电)和二次(可充电)锂电池的正极,并使用非水电解质 {svg_6}. 这种应用对于从小型消费电子产品到大型储能系统等各种电子设备至关重要。

阴极的新型改性方法

最近的研究引入了 LMNO 阴极的新型改性方法,包括晶界涂层、梯度设计和熵稳定策略 {svg_7}. 这些先进技术旨在解决电压衰减和容量损失等常见问题,从而提高锂离子电池的整体性能。

用于锂提取的离子筛吸附剂

LMNO 因其作为离子筛吸附剂的潜力而受到关注,尤其是从海水和盐水中选择性提取锂离子 {svg_8}. 这种应用环境友好且高效,为各种工业过程中的锂回收提供了一种很有前景的方法。

作用机制

Target of Action

Lithium manganese nickel oxide primarily targets lithium-ion batteries, where it acts as the positively charged cathode . The material’s high energy density and operating voltage make it particularly suitable for electric vehicle applications .

Mode of Action

The compound operates through a process known as intercalation. During charging and discharging of a battery, lithium ions intercalate into the cathode or anode . This means the lithium ions move in and out between the layers of the lithium manganese nickel oxide material . When the battery is charged, the lithium de-intercalates and moves to the anode .

Biochemical Pathways

While lithium manganese nickel oxide is primarily used in batteries, it can also have biological impacts. For instance, it has been shown to affect the growth and cellular respiration of the bacterium Bacillus subtilis . .

Pharmacokinetics

Its performance in a battery can be influenced by factors such as its composition and structural characteristics .

Result of Action

The action of lithium manganese nickel oxide in a battery results in the storage and release of energy. The intercalation and de-intercalation of lithium ions during charging and discharging allow the battery to store and deliver energy . Increasing the nickel content in the compound can lower its thermal stability and capacity retention .

Action Environment

The performance of lithium manganese nickel oxide can be influenced by environmental factors. For instance, oxygen can generate from the metal oxide at 300 °C when fully discharged, degrading the lattice . Higher nickel content decreases the oxygen generation temperature while also increasing the heat generation during battery operation . Therefore, the environment in which the battery operates, including temperature and state of charge, can significantly influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

dilithium;manganese(2+);nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPZCSWCMSTDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

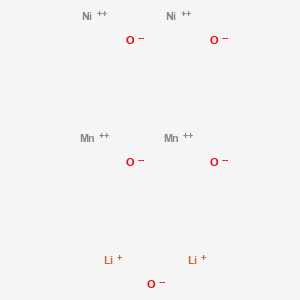

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Mn2Ni2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-75-3 |

Source

|

| Record name | dilithium trimanganese nickel octoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)